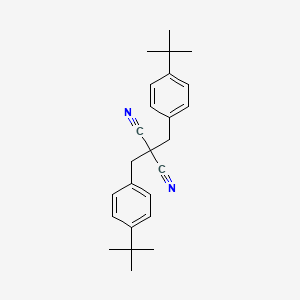
2,2-Bis(4-(tert-butyl)benzyl)malononitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Bis(4-(tert-butyl)benzyl)malononitrile is an organic compound characterized by the presence of two tert-butylbenzyl groups attached to a malononitrile core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Bis(4-(tert-butyl)benzyl)malononitrile typically involves the reaction of 4-tert-butylbenzyl chloride with malononitrile in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as distillation or industrial chromatography.
Chemical Reactions Analysis
Types of Reactions
2,2-Bis(4-(tert-butyl)benzyl)malononitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzyl positions, where nucleophiles such as amines or thiols replace the benzyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas (H2) or lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles like ammonia (NH3) or thiols (RSH) in polar solvents such as ethanol or water.
Major Products Formed
Oxidation: Corresponding carboxylic acids.
Reduction: Reduced derivatives with hydrogenated benzyl groups.
Substitution: Substituted derivatives with nucleophiles replacing benzyl groups.
Scientific Research Applications
2,2-Bis(4-(tert-butyl)benzyl)malononitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,2-Bis(4-(tert-butyl)benzyl)malononitrile involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into active sites of enzymes, potentially inhibiting their activity. The pathways involved may include binding to the enzyme’s active site, altering its conformation, and preventing substrate binding.
Comparison with Similar Compounds
Similar Compounds
2,2-Methylenebis(4-tert-butylphenol): Similar in structure but with hydroxyl groups instead of nitrile groups.
2,2-Bis(4-tert-butylphenyl)propane: Lacks the nitrile groups and has a different central core.
2,2-Bis(4-tert-butylbenzyl)propane: Similar structure but with a propane core instead of malononitrile.
Uniqueness
2,2-Bis(4-(tert-butyl)benzyl)malononitrile is unique due to the presence of nitrile groups, which impart distinct chemical reactivity and potential biological activity. The tert-butyl groups provide steric hindrance, affecting the compound’s interaction with other molecules and its overall stability.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C25H30N2 |
|---|---|
Molecular Weight |
358.5 g/mol |
IUPAC Name |
2,2-bis[(4-tert-butylphenyl)methyl]propanedinitrile |
InChI |
InChI=1S/C25H30N2/c1-23(2,3)21-11-7-19(8-12-21)15-25(17-26,18-27)16-20-9-13-22(14-10-20)24(4,5)6/h7-14H,15-16H2,1-6H3 |
InChI Key |
XSWQGCWUFSVIJT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CC(CC2=CC=C(C=C2)C(C)(C)C)(C#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















